

literature citing validation of 2A3 antibody for specific applications

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Compound of Interest

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2A3 Antibody: A Comparative Guide for Researchers

For researchers in immunology, cell biology, and drug development, the selection of highly specific and well-validated antibodies is paramount for generating reliable and reproducible data. The monoclonal antibody clone **2A3** is associated with multiple products with different specificities. This guide provides a detailed comparison and validation data for two prominent "2A3" antibodies: a Mouse anti-gamma Actin antibody used for specific detection of this actin isoform, and a Rat IgG2a isotype control essential for validating the specificity of primary antibodies in various applications.

Mouse Anti-Human Gamma-Actin Antibody (Clone 2A3)

The mouse anti-human gamma-actin antibody (clone **2A3**) is a highly specific monoclonal antibody that recognizes the cytoplasmic gamma-actin isoform (ACTG1). This isoform is a key component of the cytoskeleton involved in cell motility and structure.^[1] The specificity of this antibody is a significant advantage, as it does not cross-react with other actin isoforms, a common challenge with pan-actin antibodies.^[1]

Comparative Performance Data

To provide a clear comparison, the table below summarizes the key performance characteristics of the **2A3** anti-gamma-actin antibody against a common alternative, a pan-actin antibody.

Feature	Mouse anti-gamma Actin (Clone 2A3)	Alternative: Pan-Actin Antibody
Target	Specifically recognizes the N-terminal peptide of gamma-cytoplasmic actin (ACTG1)[2]	Recognizes an epitope common to multiple actin isoforms (alpha, beta, gamma)
Specificity	High isoform specificity; does not cross-react with other actin isoforms[1][3]	Broad reactivity with all actin isoforms
Validated Applications	Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC-P, IHC-Fr), Flow Cytometry (Flow), ELISA	Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC)
Host Species	Mouse	Mouse or Rabbit
Isotype	IgG2b, kappa	Varies by clone
Cited Publications	Over 20 peer-reviewed publications	Varies widely by specific antibody

Experimental Validation and Protocols

The **2A3** anti-gamma-actin antibody has been extensively validated in various applications. Below are detailed protocols for its use in Western Blotting and Immunofluorescence, based on manufacturer's recommendations and published literature.

This protocol outlines the steps for detecting gamma-actin in whole-cell lysates.

- **Lysate Preparation:** Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Determine the protein concentration of the lysates

using a standard protein assay (e.g., BCA assay).

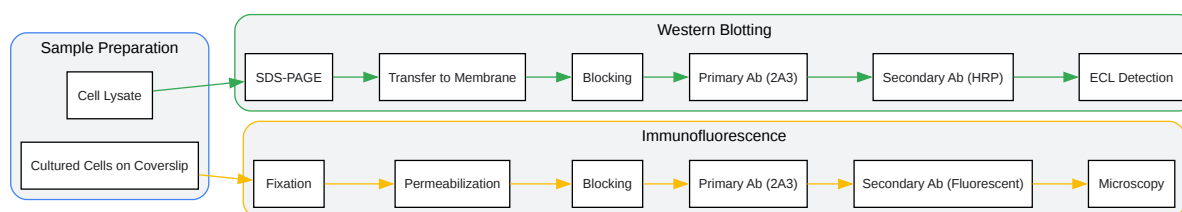
- **SDS-PAGE:** Load 10-20 µg of total protein per lane onto a polyacrylamide gel. Include a pre-stained molecular weight marker.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the Mouse anti-gamma Actin antibody (clone **2A3**) at a dilution of 1:1000 - 1:5000 in blocking buffer overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Gamma-actin will appear as a band at approximately 42 kDa.

This protocol is for visualizing the localization of gamma-actin in cultured cells.

- **Cell Culture and Fixation:** Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific binding with 1% BSA and 5% normal goat serum in PBS for 1 hour at room temperature.[\[4\]](#)
- **Primary Antibody Incubation:** Incubate the cells with the Mouse anti-gamma Actin antibody (clone **2A3**) at a dilution of 1:10 - 1:500 in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

- **Washing:** Wash the cells three times with PBS.
- **Secondary Antibody Incubation:** Incubate the cells with a fluorescently labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) at the recommended dilution in blocking buffer for 1 hour at room temperature in the dark.
- **Counterstaining and Mounting:** Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
- **Imaging:** Visualize the staining using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams



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Experimental workflows for Western Blotting and Immunofluorescence.

Rat IgG2a Isotype Control (Clone 2A3)

The Rat IgG2a isotype control antibody (clone **2A3**) is a crucial reagent for validating the specificity of primary antibodies in applications such as flow cytometry and immunohistochemistry. This antibody is directed against trinitrophenol (TNP), a hapten that is not present in mammalian cells.^[5] Therefore, any signal detected when using this isotype control can be attributed to non-specific binding of the antibody to the sample.

Comparative Performance Data

The following table compares the **2A3** Rat IgG2a isotype control with other commercially available Rat IgG2a isotype controls.

Feature	Rat IgG2a Isotype Control (Clone 2A3)	Alternative: Other Rat IgG2a Isotype Controls
Target Antigen	Trinitrophenol (TNP)[5]	Keyhole Limpet Hemocyanin (KLH), other non-mammalian antigens
Purpose	Negative control for Rat IgG2a primary antibodies to assess non-specific binding[6][7][8]	Negative control for Rat IgG2a primary antibodies[9]
Validated Applications	Flow Cytometry (FCM), Immunohistochemistry (IHC)[6][10]	Flow Cytometry (FCM), Immunohistochemistry (IHC), ELISA, Western Blot (WB)
Host Species	Rat[7]	Rat[9]
Isotype	IgG2a, kappa[7][10]	IgG2a, kappa or lambda[9]
Purity	Often >95% as determined by SDS-PAGE[5][10]	Typically high purity

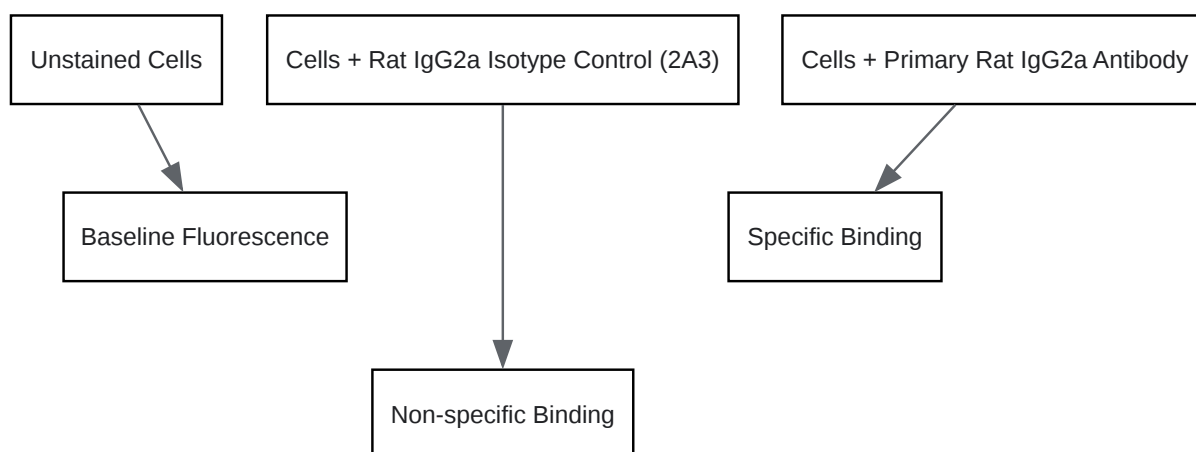
Experimental Validation and Protocol

The primary validation for an isotype control is demonstrating its lack of specific binding in a given application. Below is a general protocol for using the **2A3** Rat IgG2a isotype control in flow cytometry.

- **Cell Preparation:** Prepare a single-cell suspension from your tissue or cell culture.
- **Fc Receptor Blocking:** Block Fc receptors on the cells by incubating with an Fc block reagent to prevent non-specific antibody binding.
- **Staining:** Divide the cells into two tubes:

- Test Sample: Stain with your primary Rat IgG2a antibody of interest.
- Isotype Control Sample: Stain with the Rat IgG2a isotype control (clone **2A3**) at the same concentration as the primary antibody.
- Incubation: Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells with flow cytometry staining buffer.
- Secondary Staining (if applicable): If your primary antibody is not directly conjugated, incubate with a fluorescently labeled anti-rat IgG secondary antibody.
- Data Acquisition: Acquire the data on a flow cytometer.
- Analysis: Compare the fluorescence intensity of the isotype control sample to the unstained sample and the test sample. The isotype control should show minimal background staining, similar to the unstained control.

Logical Relationship Diagram



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Logical relationship for interpreting flow cytometry data with an isotype control.

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